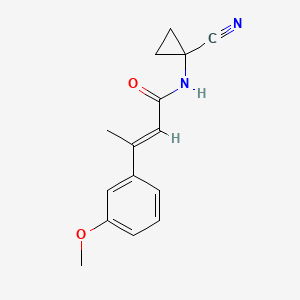

(E)-N-(1-Cyanocyclopropyl)-3-(3-methoxyphenyl)but-2-enamide

Beschreibung

Eigenschaften

IUPAC Name |

(E)-N-(1-cyanocyclopropyl)-3-(3-methoxyphenyl)but-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-11(12-4-3-5-13(9-12)19-2)8-14(18)17-15(10-16)6-7-15/h3-5,8-9H,6-7H2,1-2H3,(H,17,18)/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLCDLMNVFHTLX-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)NC1(CC1)C#N)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)NC1(CC1)C#N)/C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(1-Cyanocyclopropyl)-3-(3-methoxyphenyl)but-2-enamide typically involves the following steps:

Formation of the cyanocyclopropyl group: This can be achieved through the reaction of a suitable cyclopropane precursor with cyanogen bromide under basic conditions.

Coupling with the methoxyphenyl group: The cyanocyclopropyl intermediate is then coupled with a 3-methoxyphenyl derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Formation of the but-2-enamide moiety:

Industrial Production Methods

Industrial production of (E)-N-(1-Cyanocyclopropyl)-3-(3-methoxyphenyl)but-2-enamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-N-(1-Cyanocyclopropyl)-3-(3-methoxyphenyl)but-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into reduced derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the methoxyphenyl or cyanocyclopropyl groups, leading to a variety of substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Wirkmechanismus

The mechanism of action of (E)-N-(1-Cyanocyclopropyl)-3-(3-methoxyphenyl)but-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways involved would depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Differences

*Molecular weights are reported where available in evidence.

Pharmacological and Physicochemical Properties

Stability and Crystallinity

- Crystalline Stability : The crystal form of the indazol-3-yl analog in exhibits "excellent stability," attributed to its sulfonyl and rigid heterocyclic groups. In contrast, the target compound’s 3-methoxyphenyl group may reduce crystallinity due to increased conformational flexibility .

Bioactivity Inference

- Kinase Inhibition: Analogs with dimethylamino groups () often target kinase ATP-binding pockets. The target’s cyanocyclopropyl group may alter selectivity due to steric effects .

- Metabolic Stability: The 1-cyanocyclopropyl group could enhance metabolic resistance compared to tertiary amines (e.g., dimethylamino in ), which are prone to oxidative metabolism .

Biologische Aktivität

(E)-N-(1-Cyanocyclopropyl)-3-(3-methoxyphenyl)but-2-enamide, with the CAS number 1436375-90-4, is a compound of interest due to its potential biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of (E)-N-(1-Cyanocyclopropyl)-3-(3-methoxyphenyl)but-2-enamide is with a molecular weight of approximately 256.12 g/mol. The compound features a cyanocyclopropyl moiety, which is significant for its biological activity.

Structural Characteristics

- InChIKey : ODLCDLMNVFHTLX-UHFFFAOYSA-N

- SMILES : C(NC1(C#N)CC1)(=O)C=C(C1=CC=CC(OC)=C1)C

Biological Activity Overview

Research into the biological activity of (E)-N-(1-Cyanocyclopropyl)-3-(3-methoxyphenyl)but-2-enamide has revealed several promising pharmacological effects:

1. Anti-inflammatory Properties

Preliminary studies suggest that this compound may exhibit significant anti-inflammatory effects. In vitro assays have indicated that it can modulate the synthesis of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures. This modulation occurs at non-cytotoxic concentrations, suggesting a favorable therapeutic index for inflammatory diseases .

2. Antiproliferative Effects

The compound has shown potential antiproliferative activity against various cancer cell lines, including glioblastoma models. In particular, it demonstrated selective toxicity towards malignant cells while sparing normal glial cells, highlighting its potential as a targeted cancer therapy .

The mechanisms underlying the biological activities of (E)-N-(1-Cyanocyclopropyl)-3-(3-methoxyphenyl)but-2-enamide are still being elucidated. However, initial findings suggest the following pathways:

- Cytokine Modulation : The compound appears to inhibit the production of inflammatory cytokines through interference with signaling pathways associated with inflammation.

- Cell Cycle Arrest : In cancer models, it has been observed to induce cell cycle arrest and promote apoptosis in tumor cells, contributing to its antiproliferative effects .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.